Cas no 1432680-44-8 (3-cyclopropylimidazo1,5-apyridine-1-carboxylic acid hydrochloride)

3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride is a heterocyclic compound featuring a fused imidazo[1,5-a]pyridine core with a cyclopropyl substituent and a carboxylic acid functionality. The hydrochloride salt enhances solubility and stability, making it suitable for synthetic applications in medicinal chemistry and pharmaceutical research. This compound serves as a versatile intermediate for the development of biologically active molecules, particularly in the synthesis of kinase inhibitors and other therapeutic agents. Its rigid cyclopropyl group may contribute to improved binding affinity and metabolic stability in drug design. The structural complexity and functional group diversity offer opportunities for further derivatization in targeted molecular synthesis.
3-cyclopropylimidazo1,5-apyridine-1-carboxylic acid hydrochloride structure
1432680-44-8 structure
商品名:3-cyclopropylimidazo1,5-apyridine-1-carboxylic acid hydrochloride
CAS番号:1432680-44-8
MF:C11H11ClN2O2
メガワット:238.670241594315
CID:4599579
PubChem ID:71758066

3-cyclopropylimidazo1,5-apyridine-1-carboxylic acid hydrochloride 化学的及び物理的性質

名前と識別子

    • 3-cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride
    • 3-cyclopropylimidazo1,5-apyridine-1-carboxylic acid hydrochloride
    • インチ: 1S/C11H10N2O2.ClH/c14-11(15)9-8-3-1-2-6-13(8)10(12-9)7-4-5-7;/h1-3,6-7H,4-5H2,(H,14,15);1H
    • InChIKey: PPSFHESLFCGQNF-UHFFFAOYSA-N
    • ほほえんだ: C(C1=C2C=CC=CN2C(C2CC2)=N1)(=O)O.Cl

3-cyclopropylimidazo1,5-apyridine-1-carboxylic acid hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B425200-100mg
3-cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride
1432680-44-8
100mg
$ 295.00 2022-06-07
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00982328-1g
3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride
1432680-44-8 95%
1g
¥3717.0 2024-04-18
Enamine
EN300-125593-0.5g
3-cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride
1432680-44-8
0.5g
$579.0 2023-02-15
Enamine
EN300-125593-250mg
3-cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride
1432680-44-8
250mg
$367.0 2023-10-02
Enamine
EN300-125593-5000mg
3-cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride
1432680-44-8
5000mg
$2152.0 2023-10-02
1PlusChem
1P01A4XE-2.5g
3-cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride
1432680-44-8 95%
2.5g
$1859.00 2024-06-20
1PlusChem
1P01A4XE-10g
3-cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride
1432680-44-8 95%
10g
$4006.00 2023-12-21
1PlusChem
1P01A4XE-250mg
3-cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride
1432680-44-8 95%
250mg
$510.00 2025-03-04
1PlusChem
1P01A4XE-500mg
3-cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride
1432680-44-8 95%
500mg
$772.00 2025-03-04
A2B Chem LLC
AV51762-500mg
3-cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride
1432680-44-8 95%
500mg
$645.00 2024-04-20

3-cyclopropylimidazo1,5-apyridine-1-carboxylic acid hydrochloride 関連文献

3-cyclopropylimidazo1,5-apyridine-1-carboxylic acid hydrochlorideに関する追加情報

3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic Acid Hydrochloride: A Comprehensive Overview

The compound with CAS No. 1432680-44-8, commonly referred to as 3-cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride, has garnered significant attention in the field of organic chemistry and pharmacology due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of imidazopyridines, which are known for their diverse biological activities and structural versatility. The molecule's structure incorporates a cyclopropane ring fused to an imidazo[1,5-a]pyridine core, along with a carboxylic acid group that can be converted into various salt forms, such as the hydrochloride salt in this case.

Imidazopyridines are heterocyclic compounds that combine the structural features of imidazole and pyridine rings. This combination results in a highly conjugated system, which contributes to the compound's stability and reactivity. The presence of the cyclopropane ring in 3-cyclopropylimidazo[1,5-a]pyridine introduces additional strain and rigidity to the molecule, potentially enhancing its interactions with biological targets. Recent studies have highlighted the importance of such structural modifications in modulating pharmacokinetic properties and bioavailability.

The synthesis of 3-cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride involves a multi-step process that typically includes cyclization reactions and functional group transformations. Researchers have explored various methodologies to optimize the yield and purity of this compound, often employing catalytic systems or microwave-assisted synthesis techniques. These advancements have not only improved the synthetic routes but also facilitated large-scale production for preclinical studies.

From a pharmacological perspective, imidazopyridines have been extensively studied for their potential as kinase inhibitors, receptor modulators, and anti-inflammatory agents. The hydrochloride salt form of this compound is particularly advantageous due to its enhanced solubility and stability under physiological conditions. Recent findings from in vitro assays suggest that 3-cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride exhibits potent inhibitory activity against key enzymes involved in inflammatory pathways, making it a promising candidate for anti-inflammatory drug development.

Moreover, computational studies using molecular docking and dynamics simulations have provided insights into the binding modes of this compound with its target proteins. These studies reveal that the cyclopropane ring plays a critical role in stabilizing interactions through π-π stacking and hydrogen bonding. Such detailed mechanistic understanding is invaluable for guiding further optimization efforts aimed at improving efficacy and reducing off-target effects.

In terms of applications beyond pharmacology, imidazopyridines like this compound have also found utility in materials science due to their unique electronic properties. For instance, they can serve as building blocks for constructing advanced materials with tailored optoelectronic characteristics. Ongoing research is exploring their potential use in organic electronics and photovoltaic devices.

Looking ahead, the development of 3-cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride into a clinically viable drug will depend on several factors, including its safety profile, pharmacokinetics, and scalability of production. Collaborative efforts between academic institutions and pharmaceutical companies are essential to overcoming these challenges and translating laboratory findings into real-world applications.

In conclusion, 3-cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride represents a compelling example of how structural modifications can enhance the biological activity and therapeutic potential of imidazopyridines. As research continues to uncover new insights into its properties and mechanisms of action, this compound stands poised to make significant contributions to both medicinal chemistry and materials science.

おすすめ記事

推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd